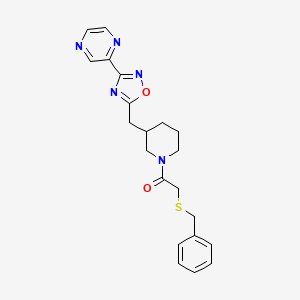
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone, also known as CF3COCH2C6H3Cl(CH3), is a chemical compound that has been widely used in scientific research. This compound belongs to the family of ketones and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) is not well understood. However, it is believed to act as an acylating agent, which can react with various nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antiviral properties. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has several advantages for lab experiments. It is a stable compound and can be easily synthesized. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) is also a versatile reagent and can be used for the synthesis of various compounds. However, it has some limitations. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) is a toxic compound and should be handled with care. It can also be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for the use of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) in scientific research. One potential direction is the synthesis of chiral compounds using 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) as a precursor. Chiral compounds have important applications in the pharmaceutical industry. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) can also be used as a reagent for the synthesis of new materials with unique properties. Additionally, 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) can be used for the development of new antimicrobial, antifungal, and antiviral agents.
Synthesemethoden
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) can be synthesized through various methods. One of the most common methods is the Friedel-Crafts acylation reaction. In this reaction, CF3COCl is reacted with 3-chloro-4-methylbenzene in the presence of AlCl3 as a catalyst. The resulting product is 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3).
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has been widely used in scientific research. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has also been used as a precursor for the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNOXWKTPQYDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2612917.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2612918.png)
![(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2612919.png)


![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2612924.png)

![1-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2612926.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)
![(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2612930.png)


![N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2612938.png)